

Synthetic protocols for functionalizing the morpholine ring of the compound

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Compound of Interest

Compound Name: *Triethyl 2-morpholino-1,1,2-ethanetricarboxylate*

CAS No.: *478050-33-8*

Cat. No.: *B2908735*

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Application Note: Strategic Functionalization of the Morpholine Scaffold

Abstract

Morpholine is a privileged pharmacophore in medicinal chemistry, featured in blockbuster drugs like Linezolid (antibiotic) and Gefitinib (EGFR inhibitor). Its unique physicochemical profile—combining a basic nitrogen (

) with an oxygen acceptor—optimizes solubility and metabolic stability. However, its saturated nature makes late-stage functionalization (LSF) challenging. This guide details two high-fidelity protocols: Pd-catalyzed N-arylation (for rapid library generation) and Photoredox

-C-H arylation (for vector expansion without pre-functionalization).

Part 1: The Nitrogen Handle (N-Arylation)

Objective: Rapid installation of aryl groups on the morpholine nitrogen with high tolerance for steric hindrance and electronic deactivation.

The Scientific Rationale

Standard nucleophilic aromatic substitution (

) fails with electron-rich or neutral aryl halides. The Buchwald-Hartwig amination is the superior alternative. For morpholine (a secondary cyclic amine), RuPhos is the ligand of choice.

- Mechanistic Insight: Morpholine is moderately sterically demanding. First-generation ligands (BINAP) often suffer from slow reductive elimination. RuPhos, a dialkylbiaryl phosphine, provides the necessary steric bulk to accelerate the rate-limiting reductive elimination step while preventing the formation of inactive Pd-amine complexes.

Protocol A: RuPhos-Mediated N-Arylation

Valid for: Aryl bromides, chlorides, and triflates.

Reagents & Equipment:

- Catalyst: Pd(OAc)

or Pd

(dba)
- Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
- Base: Sodium tert-butoxide (NaO

Bu) - Critical for rapid deprotonation.
- Solvent: Toluene (anhydrous, degassed).

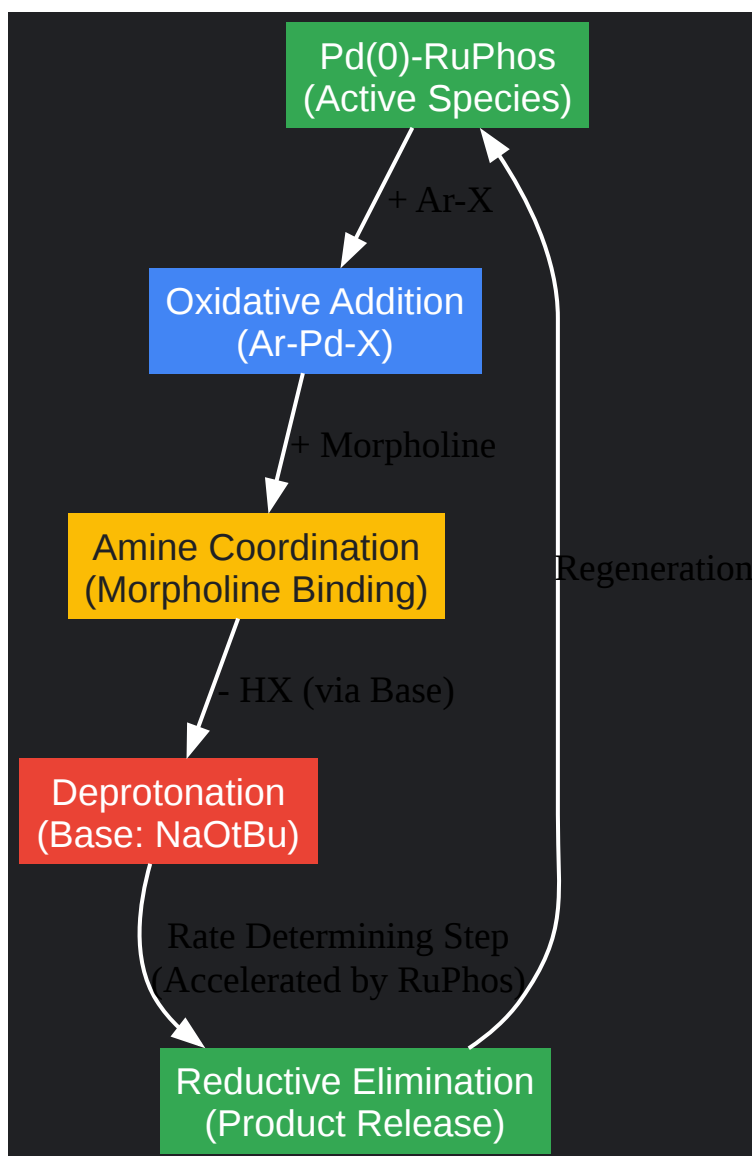
Step-by-Step Methodology:

- Preparation (Glovebox/Schlenk Line): In a flame-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)

(1.0 mol%) and RuPhos (2.0 mol%).
 - Note: A 1:2 Pd:Ligand ratio ensures the active mono-ligated Pd(0) species is formed.

- Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to substrate). Stir at room temperature for 5 minutes to pre-form the catalyst complex (solution turns from orange to dark red/brown).
- Substrate Loading: Add the Aryl Halide (1.0 equiv), Morpholine (1.2 equiv), and NaO Bu (1.4 equiv).
 - Caution: NaO Bu is hygroscopic. Weigh quickly or use a glovebox.
- Reaction: Seal the vial and heat to 85°C for 4–12 hours.
 - Monitoring: Monitor via LC-MS. If conversion stalls, add a second portion of catalyst/ligand (0.5 mol%).
- Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Visualizing the Catalytic Cycle:



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Figure 1: The RuPhos-Pd catalytic cycle. RuPhos specifically lowers the energy barrier for the Reductive Elimination step (Green), crucial for secondary amines.

Part 2: The Carbon Backbone (-C-H Functionalization)

Objective: Direct functionalization of the saturated ring carbon (to the Nitrogen/Oxygen) without pre-functionalized precursors.

The Scientific Rationale

Traditional methods (lithiation) require cryogenic conditions (-78°C) and protecting groups. Photoredox catalysis offers a "innate functionalization" approach. By using a Hydrogen Atom Transfer (HAT) catalyst, we can selectively abstract a hydrogen atom from the

-position (weakened by the adjacent heteroatom, BDE

92 kcal/mol) to generate a radical that attacks electron-deficient heteroarenes.

Protocol B: MacMillan Photoredox -Arylation

Valid for: Coupling morpholine with electron-deficient heteroarenes (e.g., benzothiazoles, pyridines).

Reagents & Equipment:

- Photocatalyst: [Ir(dF(CF₃)₂)₂ppy)(dtbbpy)]PF₆ (1.0 mol%)
- HAT Reagent: Quinuclidine or Phosphate base (often substrate acts as HAT source or co-catalyst needed).
- Light Source: 34W Blue LED (Kessil or similar) - 450 nm wavelength is optimal.
- Solvent: DMSO or DMA (degassed).

Step-by-Step Methodology:

- Reaction Setup: In an 8 mL clear glass vial, combine:
 - Morpholine derivative (1.0 equiv)
 - Chloro-heteroarene (e.g., 2-chlorobenzothiazole) (1.0 equiv)
 - Ir-Photocatalyst (1.0 mol%)

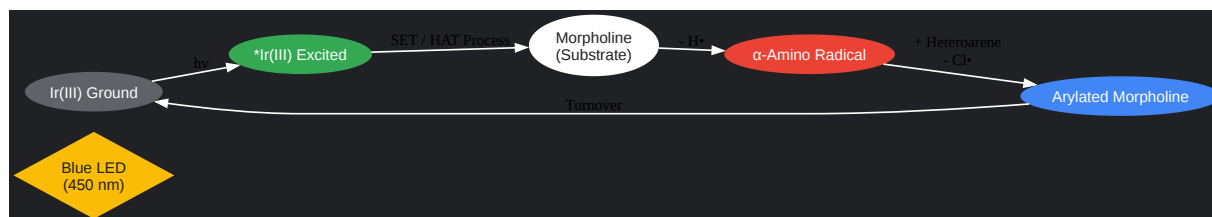
o K

HPO

(2.0 equiv) or NaOAc.

- Degassing (Critical): Oxygen quenches the excited triplet state of Iridium. Sparge the solvent with Argon for 15 minutes before addition, or freeze-pump-thaw the sealed vial 3 times.
- Irradiation: Place the vial 2–3 cm from the Blue LED fan. Stir vigorously. The reaction temperature will naturally rise to ~35–40°C due to the light; this is acceptable.
- Timeline: Irradiate for 18–24 hours.
- Workup: Dilute with water (1:5 ratio) and extract with DCM. The product is often much less polar than the starting material.

Visualizing the Mechanism:



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Figure 2: Simplified Photoredox cycle. The excited Iridium catalyst facilitates the generation of the reactive

-amino radical via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).

Part 3: Comparative Data & Troubleshooting

Method Selection Matrix

Feature	N-Arylation (Protocol A)	C-H Functionalization (Protocol B)
Site of Action	Nitrogen (Heteroatom)	-Carbon (C-H Bond)
Primary Utility	Library construction, SAR exploration	Vector expansion, Late-Stage Functionalization
Limiting Factor	Steric bulk of aryl halide	Requires electron-deficient coupling partner
Scalability	High (kg scale possible)	Moderate (Flow chemistry recommended for >10g)
Typical Yield	85–98%	50–75%

Troubleshooting Guide

- Low Yield (Protocol A): If the aryl halide is electron-rich (e.g., 4-methoxybromobenzene), increase temperature to 100°C and switch solvent to 1,4-Dioxane. Ensure O exclusion.
- No Reaction (Protocol B): Check the light source intensity. If the reaction mixture turns black immediately, the catalyst may be decomposing; improve cooling. If starting material remains, add a HAT co-catalyst like Quinuclidine (5 mol%).

References

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- McNally, A., Prier, C. K., & MacMillan, D. W. C.

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